(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, commonly known as D-pyroglutaminol, is an enantiopure chiral building block widely utilized in the asymmetric synthesis of pharmaceuticals and specialty chemicals [1]. Characterized by its stable pyrrolidinone ring and a reactive hydroxymethyl group, this compound serves as a critical precursor for generating complex chiral architectures, including functionalized pyrrolidines and piperidines. Commercially available at high optical purities (typically >98% ee), it provides a reliable foundation for stereoretentive synthetic routes, making it a highly practical starting material for procurement teams focused on developing stereospecific active pharmaceutical ingredients (APIs) without the overhead of downstream chiral resolution .
Substituting (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone with its racemic counterpart or its unreduced carboxylic acid precursor (D-pyroglutamic acid) introduces severe process inefficiencies and safety risks [1]. Utilizing the racemate mandates late-stage chiral chromatography, which inherently caps the theoretical yield of the active enantiomer at 50% and generates massive solvent waste. Conversely, attempting to use the cheaper D-pyroglutamic acid requires aggressive, hazardous reduction steps involving reagents like lithium triethylborohydride or lithium aluminum hydride under strict cryogenic conditions (-78 °C) [2]. Furthermore, substituting with the (S)-enantiomer (L-pyroglutaminol) completely inverts the stereocenter of the final product, rendering stereospecific APIs—such as certain BCL6 or MMP inhibitors—biologically inactive. Therefore, procuring the exact (R)-(-)-enantiomer is essential for maintaining process safety, maximizing yield, and ensuring target efficacy.
Synthesizing D-pyroglutaminol in-house from D-pyroglutamic acid requires aggressive reducing agents, such as lithium triethylborohydride or lithium aluminum hydride, under strict cryogenic conditions (typically -78 °C to -80 °C) [1]. By procuring pre-reduced (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, buyers bypass these hazardous steps, eliminating the need for specialized cryogenic reactors and the handling of highly reactive, moisture-sensitive hydrides.
| Evidence Dimension | Synthesis conditions and safety requirements |
| Target Compound Data | Ready-to-use chiral alcohol (ambient handling) |
| Comparator Or Baseline | D-Pyroglutamic acid (requires LiEt3BH/LiAlH4 at -78 °C) |
| Quantified Difference | 100% elimination of cryogenic reduction steps |
| Conditions | Process scale-up or laboratory synthesis of pyrrolidine derivatives |
Streamlines manufacturing workflows by removing hazardous reagents and extreme cooling requirements, directly lowering processing costs and safety risks.
When synthesizing chiral APIs such as matrix metalloprotease (MMP) inhibitors, utilizing the racemic mixture of 5-(hydroxymethyl)-2-pyrrolidinone necessitates late-stage chiral separation (e.g., via preparative HPLC on chiral stationary phases), which inherently caps the theoretical yield of the desired enantiomer at 50% [1]. Procuring >98% ee (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone allows for a stereoretentive synthetic route that bypasses this bottleneck, effectively doubling the maximum theoretical yield of the target API enantiomer.
| Evidence Dimension | Maximum theoretical yield of target enantiomer |
| Target Compound Data | ~100% theoretical yield (stereoretentive route) |
| Comparator Or Baseline | Racemic 5-(Hydroxymethyl)-2-pyrrolidinone (≤50% theoretical yield) |
| Quantified Difference | >2x increase in theoretical yield of the active stereoisomer |
| Conditions | Multistep API synthesis (e.g., MMP inhibitors) |
Eliminates costly, low-throughput chiral chromatography steps, significantly improving overall material efficiency and process economics.
In the development of B-cell lymphoma 6 (BCL6) protein-protein interaction inhibitors, the absolute stereochemistry of the trans-piperidine core is dictated by the chiral pool precursor [1]. Using (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone ensures the correct spatial orientation of the final inhibitor, which is critical for achieving high-affinity binding (e.g., SPR KD values down to 0.078 µM for optimized derivatives). Substitution with the (S)-enantiomer results in an incorrect stereocenter, leading to a drastic loss of target affinity.
| Evidence Dimension | Stereocenter-dependent binding affinity (KD) |
| Target Compound Data | High affinity (KD = 0.078 µM for derived BCL6 inhibitors) |
| Comparator Or Baseline | (S)-(+)-enantiomer (L-pyroglutaminol) derivatives |
| Quantified Difference | Critical requirement for sub-micromolar target engagement |
| Conditions | Surface plasmon resonance (SPR) binding assays for BCL6 inhibitors |
Ensures the synthesized drug candidates possess the exact 3D conformation required for biological activity, preventing costly late-stage failures due to stereochemical mismatch.
Selected for stereoretentive routes where the (R)-configuration is required to match the enzyme's binding pocket, avoiding the 50% yield penalty associated with resolving racemic intermediates [1].
The required chiral pool precursor for constructing trans-piperidine cores, ensuring the precise 3D spatial orientation necessary for sub-micromolar binding affinities in oncology drug discovery [2].
Utilized for generating enantiopure ligands and chiral auxiliaries, where the pre-reduced hydroxymethyl group allows for immediate functionalization (e.g., protection, halogenation, or oxidation) without the need for hazardous cryogenic reduction steps [3].
Irritant